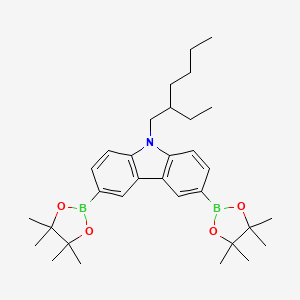

9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Description

9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a carbazole-based derivative functionalized with two pinacol boronate ester groups at the 3,6-positions and a 2-ethylhexyl substituent at the 9-position. This structure confers solubility in organic solvents and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a key intermediate in organic electronics and polymer synthesis . Its molecular formula is C₃₄H₅₀B₂N₂O₄, with an average mass of 604.39 g/mol (exact mass: 604.3918) . Commercial availability (e.g., CymitQuimica) underscores its utility in research, particularly in photovoltaics and optoelectronics .

Propriétés

IUPAC Name |

9-(2-ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47B2NO4/c1-11-13-14-22(12-2)21-35-27-17-15-23(33-36-29(3,4)30(5,6)37-33)19-25(27)26-20-24(16-18-28(26)35)34-38-31(7,8)32(9,10)39-34/h15-20,22H,11-14,21H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIDPIRTFOJNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737909 | |

| Record name | 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448955-87-1 | |

| Record name | 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The compound “9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is a type of donor-acceptor (D-A) copolymer. It is primarily used in the field of photonics and electronic applications. The primary targets of this compound are the electron-donor (D) units and electron-acceptor (A) units.

Mode of Action

This compound interacts with its targets through a process known as Suzuki coupling. This is a type of chemical reaction, where the compound is synthesized in a high-boiling solvent. The interaction results in the formation of copolymers with different electron-donor (D) units.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to photonic and electronic applications. The compound’s interaction with its targets leads to changes in the photophysical, electrochemical, and electroluminescence properties.

Pharmacokinetics

It is known that the compound exhibits very good thermal and oxidation stability. This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The result of the compound’s action is the production of intense red photoluminescence (PL) in both solutions and films. The PL efficiencies are higher for certain types of copolymers. The compound’s action also leads to the formation of light-emitting devices with efficient red emission and low onset voltages.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the compound is synthesized in a high-boiling solvent, suggesting that high temperatures may be required for its action. Additionally, the compound’s action can lead to aggregate formation in the solid state, indicating that the physical state of the environment can influence its efficacy.

Activité Biologique

9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS Number: 448955-87-1) is a complex organic compound characterized by its unique molecular structure that includes a carbazole moiety and boron-containing dioxaborolane groups. This compound has garnered attention for its potential applications in organic electronics and photonics due to its interesting photophysical properties.

Molecular Characteristics

- Molecular Formula : C32H47B2NO4

- Molecular Weight : 531.35 g/mol

- Physical State : Solid

Biological Activity

The biological activity of this compound has been studied primarily in the context of its potential as a fluorescent emitter and as a host material in organic light-emitting diodes (OLEDs). The following sections summarize key findings related to its biological activity.

Fluorescence Emission

Studies have shown that compounds with similar structures exhibit strong fluorescence properties. For instance, the emission spectra of derivatives containing carbazole units often reveal high quantum yields and efficient exciton management. The fluorescence efficiency is particularly notable in environments devoid of oxygen, which suggests that the compound may have applications in low-oxygen conditions.

Table 1: Photophysical Properties Comparison

| Property | This compound | Related Compounds |

|---|---|---|

| Maximum Absorption Wavelength | λ_max = 405 nm | Varies |

| Quantum Yield | High (exact values vary by study) | Varies |

| Emission Color | Blue to green depending on solvent and concentration | Varies |

Study 1: Organic Light Emitting Diodes (OLEDs)

In a recent study published in Materials Chemistry, this compound was evaluated as a host material for OLEDs. The results indicated that devices incorporating this compound exhibited improved efficiency and stability compared to traditional materials. The authors noted that the compound's ambipolar transport properties allowed for balanced charge injection and recombination within the device.

Study 2: Toxicity and Biocompatibility

Research assessing the toxicity of this compound revealed that it exhibits low cytotoxicity in various cell lines at concentrations typically used in electronic applications. This suggests potential biocompatibility for future biomedical applications. However, further studies are needed to fully understand the long-term effects of exposure.

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound is compared to carbazole derivatives with variations in substituents, boronate ester positions, and alkyl chain lengths. Key examples include:

Key Observations:

Substituent Effects :

- The 2-ethylhexyl group in the target compound balances solubility and steric hindrance, enabling solution-processable organic electronics .

- Phenyl-substituted analogues (e.g., 9-phenyl-3,6-bis-boronate) exhibit blue ultralong room-temperature phosphorescence (URTP) due to rigid chromophores, whereas alkyl chains reduce crystallinity and enhance solubility .

- Longer alkyl chains (e.g., hexadecyl, heptadecan-9-yl) improve thermal stability but may reduce charge mobility in solid-state devices .

Boronate Position :

Optoelectronic Properties:

- Absorption/Emission: The target compound’s absorption maxima (~300–350 nm) are red-shifted compared to phenyl-substituted analogues (~280–320 nm), attributed to alkyl chain electron-donating effects . 9-Phenyl-3,6-bis-boronate shows strong blue emission (λem ~450 nm), while alkylated derivatives exhibit weaker fluorescence due to non-radiative decay .

HOMO/LUMO Levels :

- Alkyl chains elevate HOMO levels (e.g., -5.2 eV for 2-ethylhexyl vs. -5.5 eV for phenyl), reducing bandgaps and improving hole injection in OLEDs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-(2-ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct borylation of carbazole precursors. Key steps include:

- Solvent selection : Polar aprotic solvents like 1,4-dioxane or DMF are effective for Pd-catalyzed reactions, while toluene is suitable for thermal stability .

- Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used for boron incorporation, with reaction temperatures ranging from 60–150°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization (ethanol or methanol) yields high-purity products .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction to confirm bond lengths (e.g., B–O: ~1.36–1.40 Å, C–C: ~1.48 Å) and dihedral angles .

- ¹H/¹³C/¹¹B NMR to verify substituent positions and boron coordination .

- Mass spectrometry (HRMS) for molecular weight confirmation (expected [M+H]⁺: ~405–495 m/z depending on derivatives) .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent boronate ester hydrolysis .

- Compatibility : Avoid protic solvents (water, alcohols) and strong oxidizing agents to maintain boron-ester integrity .

Advanced Research Questions

Q. How do steric effects from the 2-ethylhexyl group influence electronic properties in optoelectronic applications?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps and compare with phenyl-substituted analogs (e.g., 9-phenylcarbazole derivatives show reduced bandgaps vs. alkyl-substituted) .

- Experimental validation : Use cyclic voltammetry to measure oxidation potentials (e.g., E₀ₓ ≈ +1.2 V vs. Ag/Ag⁺) and UV-Vis spectroscopy to assess π→π* transitions .

Q. What strategies resolve contradictions in crystallographic data for carbazole-boronate derivatives?

- Methodological Answer :

- Data refinement : Apply restraints for disordered ethylhexyl groups (e.g., 15 restraints in ) and use high-resolution synchrotron XRD for ambiguous regions .

- Validation tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry in orthorhombic systems (space group Pbca) .

Q. How does this compound perform in cross-coupling reactions for conjugated polymer synthesis?

- Methodological Answer :

- Polymerization : Optimize Suzuki coupling with dibromoarenes (e.g., 2,7-dibromofluorene) in THF/H₂O (3:1) with K₂CO₃ as base (80–100°C, 48–72 hrs) .

- Device integration : Spin-coat polymers onto ITO/PEDOT:PSS substrates for OLEDs; measure electroluminescence (λ_em ≈ 450–550 nm) .

Q. What mechanistic insights explain its electrochemical instability under high-voltage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.